

# DNDI-6148: In Vivo Efficacy in Hamster Models of Visceral Leishmaniasis

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes & Protocols for Researchers

**DNDI-6148**, a novel benzoxaborole compound, has demonstrated significant promise as a preclinical candidate for the oral treatment of visceral leishmaniasis (VL).[1][2] This document provides detailed application notes and protocols for conducting in vivo efficacy studies of **DNDI-6148** in the Syrian golden hamster (Mesocricetus auratus), a well-established model that mimics human VL.[3] The protocols outlined below are based on published studies demonstrating the potent activity of **DNDI-6148** against both Leishmania infantum and Leishmania donovani.[1]

### **Mechanism of Action**

**DNDI-6148** primarily acts through the inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease. This enzyme is crucial for the processing of pre-mRNA in the parasite, and its inhibition disrupts parasite replication and survival.

## Data Presentation: In Vivo Efficacy and Pharmacokinetics

The following tables summarize the quantitative data from in vivo efficacy and pharmacokinetic studies of **DNDI-6148** in hamster models of VL.

Table 1: In Vivo Efficacy of **DNDI-6148** against Leishmania infantum in Hamsters[1]



| Dose (mg/kg,<br>BID) | Treatment<br>Duration<br>(days) | % Reduction<br>in Parasite<br>Burden (Liver) | % Reduction in Parasite Burden (Spleen) | % Reduction<br>in Parasite<br>Burden (Bone<br>Marrow) |
|----------------------|---------------------------------|----------------------------------------------|-----------------------------------------|-------------------------------------------------------|
| 25                   | 5                               | 98.3                                         | 98.2                                    | 93.6                                                  |
| 50                   | 5                               | 99.8                                         | 99.9                                    | 99.0                                                  |
| 25                   | 10                              | 100                                          | 99.9                                    | 99.4                                                  |

BID: twice daily administration

Table 2: In Vivo Efficacy of **DNDI-6148** against Leishmania donovani in Hamsters[1]

| Dose (mg/kg,<br>BID) | Treatment<br>Duration<br>(days) | % Reduction in Parasite Burden (Liver) | % Reduction in Parasite Burden (Spleen) | % Reduction<br>in Parasite<br>Burden (Bone<br>Marrow) |
|----------------------|---------------------------------|----------------------------------------|-----------------------------------------|-------------------------------------------------------|
| 25                   | 10                              | >99                                    | >99                                     | >99                                                   |
| 50                   | 5                               | >99                                    | >99                                     | 94                                                    |

BID: twice daily administration

Table 3: Pharmacokinetic Profile of **DNDI-6148** in Hamsters[1]

| Compound  | Dose (mg/kg, single oral) | AUC0-24 (h.ng/mL) |
|-----------|---------------------------|-------------------|
| DNDI-6148 | 50                        | 120,000           |

## **Experimental Protocols Hamster Model of Visceral Leishmaniasis**

This protocol describes the establishment of a chronic Leishmania infection in Syrian golden hamsters to evaluate the in vivo efficacy of **DNDI-6148**.



#### Materials:

- Female Syrian golden hamsters (Mesocricetus auratus), 6-8 weeks old
- Leishmania infantum or Leishmania donovani amastigotes
- Phosphate-buffered saline (PBS), sterile
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Insulin syringes with 28-30 gauge needles

#### Procedure:

- Parasite Preparation: Obtain Leishmania amastigotes from the spleen of a previously infected hamster. Homogenize the spleen in sterile PBS and determine the amastigote concentration using a hemocytometer. Adjust the concentration to 1 x 107 amastigotes/mL in PBS.
- Infection: Anesthetize the hamsters. Inoculate each hamster with 1 x 107 amastigotes via intracardiac injection.
- Establishment of Chronic Infection: Allow the infection to establish for 8-12 weeks. During this period, monitor the animals for clinical signs of VL, such as weight loss, splenomegaly, and hepatomegaly.
- Grouping: Randomly assign the infected hamsters to treatment and control groups (n=5-6 per group).











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNDI-6148: A novel benzoxaborole preclinical candidate for the treatment of visceral leishmaniasis | DNDi [dndi.org]



- 3. Efficient infection of hamster with Leishmania donovani by retro-orbital inoculation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [DNDI-6148: In Vivo Efficacy in Hamster Models of Visceral Leishmaniasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11931583#dndi-6148-in-vivo-efficacy-studies-in-hamster-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com